Enantiomer-Specific Activity: (R,R)-Form Required for CFTR Correction
CFTR corrector 4 is the active (R,R)-enantiomer of a chromane-carboxamide series. The (S,S)-enantiomer (CFTR corrector 4 inactive enantiomer) is completely devoid of CFTR correction activity across all tested assays, establishing absolute stereochemical dependence for target engagement [1]. This is not a class-wide property; other Type I correctors such as VX-809 (lumacaftor) and VX-661 (tezacaftor) are achiral within their binding-relevant core and do not exhibit enantiomer-dependent activity profiles [2].
| Evidence Dimension | Enantiomeric Activity Ratio |
|---|---|
| Target Compound Data | (R,R)-enantiomer: EC50 = 0.028 μM (HBE-TECC) and 130 nM (CSE-HRP) |
| Comparator Or Baseline | (S,S)-enantiomer: EC50 > 10 μM (inactive) in matched assays |
| Quantified Difference | > 350-fold selectivity for (R,R)-enantiomer (calculated using 10 μM as lower bound for inactive comparator) |
| Conditions | Human bronchial epithelial (HBE) cells in transepithelial current clamp (TECC) and cell surface expression (CSE-HRP) assays |
Why This Matters
Procurement of the correct enantiomer is non-negotiable; the (S,S)-form is functionally inert and will produce false negative results in CFTR trafficking and functional rescue experiments.
- [1] Wang X, Liu B, Searle X, et al. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector. Journal of Medicinal Chemistry. 2018;61(4):1436-1449. View Source
- [2] Fiedorczuk K, Chen J. Mechanism of CFTR correction by type I folding correctors. Cell. 2022;185(1):158-168.e11. View Source
